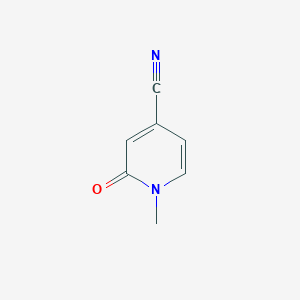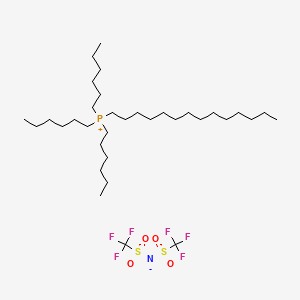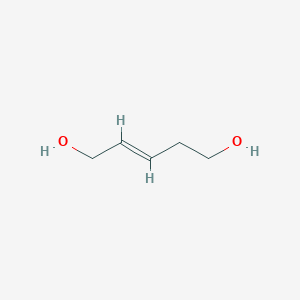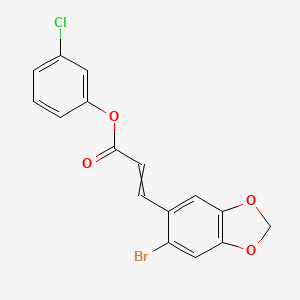
(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound features a complex structure with multiple aromatic rings and halogen substituents, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 3-chlorophenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Substituted aromatic compounds with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid
- 3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenamide
Uniqueness
The ester functional group in (3-Chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate may confer different chemical reactivity and biological activity compared to its acid and amide counterparts. This uniqueness can be exploited in various applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C16H10BrClO4 |
|---|---|
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
(3-chlorophenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2 |
Clave InChI |
KJQGOSARTOROJQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


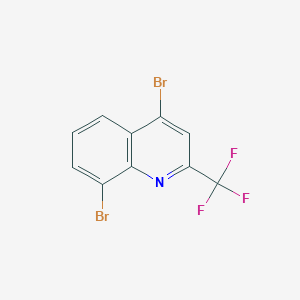


![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
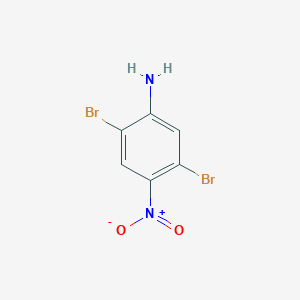
![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)
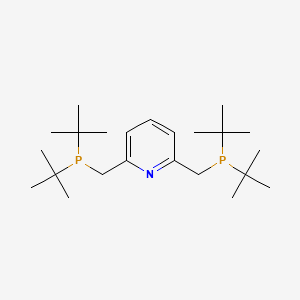
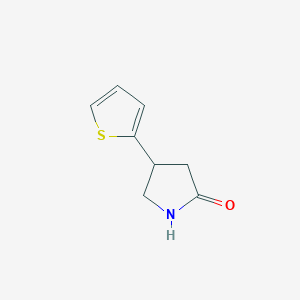
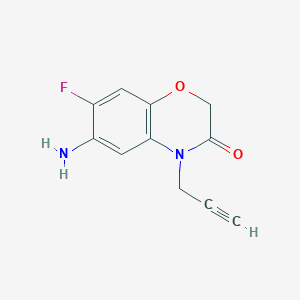
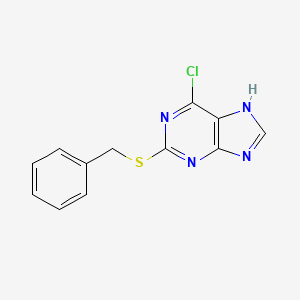
![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
